Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- 5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 1H-pyrrolo[2,3-c]pyridine derivatives
Comparison: Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to the presence of the ethyl ester and fluorine substituent, which can significantly influence its chemical reactivity and biological activity. Compared to its non-fluorinated counterparts, the fluorine atom can enhance the compound’s stability and binding affinity to biological targets .
Biological Activity
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 920978-84-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 208.19 g/mol
- Purity : Typically specified by suppliers for research use .
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds containing the pyrrole moiety often exhibit significant anti-inflammatory and analgesic properties, possibly through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrrolo compounds exhibit notable anti-inflammatory effects. This compound has been evaluated for its COX inhibitory activity. In vitro assays have shown promising results with IC values comparable to established anti-inflammatory drugs like diclofenac and celecoxib.
Compound | IC (μM) | Selectivity Index |
---|---|---|
This compound | 0.034 - 0.052 | High |
Diclofenac | 0.054 | Reference |
Celecoxib | 0.060 | Reference |
This table summarizes the anti-inflammatory potency of this compound in comparison to standard medications.
Antiproliferative Activity
Recent studies have also explored the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity in human tumor cell lines with GI values in the nanomolar to micromolar range.
Cell Line | GI (nM) |
---|---|
HeLa (cervical cancer) | 50 - 100 |
MCF-7 (breast cancer) | 75 - 150 |
A549 (lung cancer) | 100 - 200 |
These findings suggest that this compound may serve as a potential lead compound for developing anticancer agents.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrolo derivatives, including this compound. The study assessed the compound's efficacy in reducing inflammation in rodent models of arthritis. Results indicated a significant reduction in paw edema compared to control groups, supporting its therapeutic potential in inflammatory diseases .
Safety and Toxicology
Safety assessments are crucial for any new pharmacological agent. Preliminary toxicological evaluations indicate that this compound exhibits a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg in animal models . Further studies are necessary to fully elucidate its long-term safety and potential side effects.
Properties
IUPAC Name |
ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDGSFPBEITVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737488 | |
Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920978-84-3 | |
Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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